Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide is a complex organic compound with a unique structure that includes a thiadiazole ring, a butanoic acid backbone, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under specific conditions, often involving sulfur and nitrogen sources.
Attachment to the Butanoic Acid Backbone: The thiadiazole ring is then attached to the butanoic acid backbone through a series of condensation reactions.
Introduction of the Hydrazide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide involves its interaction with specific molecular targets. The thiadiazole ring and hydrazide group play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 4-oxo-4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide
- Butanoic acid, 4-oxo-4-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide
Uniqueness
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide is unique due to its specific propyl substitution on the thiadiazole ring. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds with different substitutions.
Properties
CAS No. |
124840-97-7 |
---|---|
Molecular Formula |
C12H19N5O3S |
Molecular Weight |
313.38 g/mol |
IUPAC Name |
4-oxo-4-(2-propanoylhydrazinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H19N5O3S/c1-3-5-11-16-17-12(21-11)13-9(19)6-7-10(20)15-14-8(18)4-2/h3-7H2,1-2H3,(H,14,18)(H,15,20)(H,13,17,19) |
InChI Key |
ANGFYVJXQXMSLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CCC(=O)NNC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.